Acidi metossibenzoici e derivati

Methoxybenzoic acids and their derivatives are a class of organic compounds characterized by the presence of a methoxy (-OCH3) group attached to a benzoic acid structure. These compounds exhibit a wide range of biological activities, making them valuable in pharmaceuticals, pesticides, and other chemical applications.

Structurally, these compounds typically consist of a benzene ring bearing one or more methoxy groups with a carboxylic acid group at the para position relative to the methoxy moiety. Variations can include different numbers and positions of methoxy substitutions, which can significantly influence their physicochemical properties and biological behavior.

In pharmaceuticals, these derivatives are often used as intermediates in drug synthesis due to their favorable pharmacological profiles. For instance, they may act as prodrugs or serve as scaffolds for constructing more complex molecules with desired therapeutic effects. Additionally, methoxybenzoic acids play a role in the formulation of agrochemicals where their antioxidant and anti-inflammatory properties can enhance product efficacy.

These compounds are also employed in cosmetic products due to their potential skin permeation enhancing abilities. The functional diversity stemming from their structural variations allows for a broad range of applications across multiple industries.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

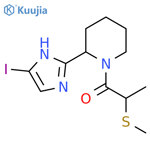

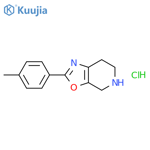

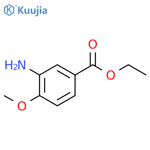

|

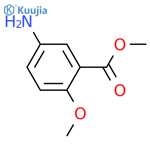

Methyl 2,5-Dimethoxybenzoate | 2150-40-5 | C10H12O4 |

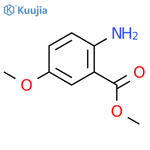

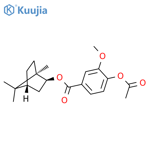

|

Methyl 2-amino-5-methoxybenzoate | 2475-80-1 | C9H11NO3 |

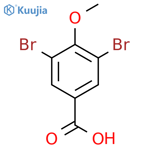

|

3,5-Dibromo-4-methoxybenzoic acid | 4073-35-2 | C8H6Br2O3 |

|

Methyl 5-Amino-2-methoxybenzoate | 22802-67-1 | C9H11NO3 |

|

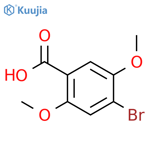

4-Bromo-2,5-dimethoxybenzoic acid | 35458-39-0 | C9H9BrO4 |

|

Methyl 5-bromo-2,4-dimethoxybenzoate | 39503-51-0 | C10H11BrO4 |

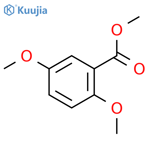

|

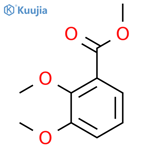

Methyl 2,3-dimethoxybenzoate | 2150-42-7 | C10H12O4 |

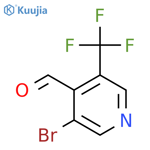

|

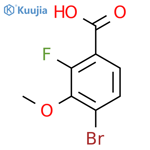

4-Bromo-2-fluoro-3-methoxybenzoic acid | 194804-92-7 | C8H6BrFO3 |

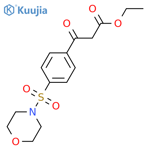

|

Ethyl 3-amino-4-methoxybenzoate | 16357-44-1 | C10H13NO3 |

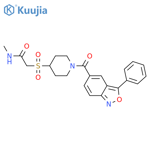

|

2-Bornanol; (1R,2S,4R)-form, O-(4-Acetoxy-3-methoxybenzoyl) | 170591-51-2 | C20H26O5 |

Letteratura correlata

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

Fornitori consigliati

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati